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The high selectivity of GSK864 for IDH1 was demonstrated using a chemoproteomic pull-down assay.

The detailed methodology, as described in the primary literature, is as follows [1] [2] [3]:

Probe Design: A closely related, functionalized analog of GSK864, called GSK321, was synthesized.

This molecule was modified so that it could be covalently immobilized onto NHS-activated Sepharose
beads.

Lysate Preparation: A lysate was prepared from the HT-1080 fibrosarcoma cell line, which
endogenously expresses the IDH1 R132C mutant. The final protein concentration was adjusted to 5

mg/mL.
Pull-Down Experiment: The immobilized GSK321 beads were incubated with the HT-1080 cell

lysate. As critical controls, the experiment was also performed using beads loaded with:
The inactive analog, GSK990 (negative control).

Vehicle only (background control).
Protein Elution and Digestion: After extensive washing to remove non-specifically bound proteins,

the proteins captured by the beads were eluted.
Protein Identification and Quantification: The eluted proteins were subjected to:

In-gel digestion.
Labelling with Tandem Mass Tag (TMT) reagents.

Analysis by LC/MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
Data Analysis: The LC/MS/MS data identified over 300 proteins in the eluates. However, after

comparing the results from the GSK321 bait with the GSK990 and vehicle controls, IDH1 was the
only protein with a binding IC₅₀ of less than 200 nM, confirming the exceptional selectivity of this

chemical series for its intended target [1].
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Mechanism of Action and Structural Basis

GSK864 functions as an allosteric inhibitor. Crystallographic studies have revealed its precise mechanism

[3]:

Binding Site: GSK864 (via its analog GSK321) binds to a pocket at the dimer interface of the IDH1

enzyme, which is distinct from the active site where the substrate (α-ketoglutarate) and cofactor
(NADPH) bind. This is known as an "allosteric" site.

Inactive Conformation: Upon binding, the inhibitor locks the IDH1 enzyme in a catalytically
inactive, open conformation. It does this by stabilizing a segment of the enzyme called "Seg-2,"

preventing the conformational change to the closed state that is required for catalysis.
Inhibition Mechanism: By preventing this structural transition, GSK864 effectively halts the

production of the oncometabolite 2-HG. Its binding mode does not involve direct contact with the
residue at position 132 (e.g., R132H), which explains its ability to inhibit multiple different IDH1

mutants at the R132 site [3].

The following diagram illustrates this allosteric inhibition mechanism and the experimental workflow for

chemoproteomic profiling:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5155016/
https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5155016/
https://www.smolecule.com/products/s529511?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Allosteric Inhibition Mechanism Chemoproteomic Profiling Workflow

IDH1 Mutant Dimer

Inactive Enzyme Complex

 Binds Allosteric Site

GSK864

2-HG Production
Blocked

 Results In

Immobilize GSK321
Analog on Beads

Incubate with
Cell Lysate

Wash & Elute
Bound Proteins

Digest & Label
with TMT

LC/MS/MS
Analysis

IDH1 Identified
as Primary Target

Click to download full resolution via product page

Comparison with Other IDH1 Inhibitors

When placed in the context of the broader landscape of mutant IDH1 inhibitors, GSK864 has distinct

characteristics. The table below compares it with other reported inhibitors:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s529511?utm_src=pdf-body-img
https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://www.smolecule.com/products/s529511?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Inhibitor Chemical Class
Reported
Biochemical IC₅₀
(mIDH1)

Key Characteristics

GSK864 Tetrahydropyrazolopyridine
(THPP)

~10-20 nM [1] [4] Potent, selective; moderate
wild-type IDH1 inhibition;

research probe.

Ivosidenib
(AG-120)

Phenylglycine derivative 40-50 nM [4] First-in-class FDA-approved

drug; high selectivity [5].

AGI-5198 Phenylglycine derivative Not fully specified

[4]

Early research probe;

substrate-competitive [4].

ML309 Phenylglycine derivative Not fully specified

[4]

Research probe; substrate-

competitive [4].

Novartis 530 Not fully specified 40-50 nM [4] Highly potent; minimal shift

under high substrate conditions
[4].

A notable point of differentiation for GSK864 is its selectivity profile. A 2023 study highlighted that while

GSK864 selectively inhibits the mutant IDH1-catalyzed reaction over the wild-type reaction, this selectivity

is not solely due to a higher binding affinity for the mutant enzyme. Instead, it arises because the mutant

enzyme's mechanism is more susceptible to allosteric inhibition that disrupts Mg²⁺ binding at the active

site [5]. This is a crucial insight for interpreting screening data and understanding the inhibitor's mechanism.

Key Insights for Researchers

Based on the available data, here are the key takeaways for research and development professionals:

Established Research Tool: GSK864, along with its well-characterized negative control GSK990, is

validated as a high-quality chemical probe for dissecting the biological roles of mutant IDH1 in cellular
and animal models [1] [6].

Consider Wild-Type Effects: At higher concentrations (e.g., 2 μM), GSK864 can inhibit wild-type
IDH1, which has been shown to induce metabolic shifts and apoptosis in some leukemic cell lines.
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Researchers should use appropriate concentrations and controls to distinguish mutant-specific from

wild-type effects [7].
Clinical Context: The GSK864/GSK321 chemical series appears to have been primarily developed

as a research tool. Its relatively lower selectivity over wild-type IDH1 compared to clinical inhibitors
like Ivosidenib may have influenced its development path [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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